molecular formula C12H11N3O2 B404844 N,N-bis(cyanomethyl)-4-methoxybenzamide

N,N-bis(cyanomethyl)-4-methoxybenzamide

Cat. No.: B404844
M. Wt: 229.23g/mol
InChI Key: AMTRVAQRJIKPLH-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methoxybenzamide is a substituted benzamide derivative featuring a methoxy group at the para position of the aromatic ring and two cyanomethyl groups attached to the nitrogen atom. This compound belongs to the broader class of N,N-bis(cyanomethyl)amines, which are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions . The methoxy group serves as an electron-donating substituent, influencing both the compound’s reactivity during synthesis and its physicochemical properties, such as solubility and spectral characteristics.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methoxybenzamide

InChI

InChI=1S/C12H11N3O2/c1-17-11-4-2-10(3-5-11)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3

InChI Key

AMTRVAQRJIKPLH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-bis(cyanomethyl)amine derivatives vary primarily in their aromatic or aliphatic substituents. Key structural analogs include:

Compound Name Substituent(s) Key Spectral Data (¹H/¹³C-NMR, MS) Yield Reference ID
N-Benzyl-N,N-bis(cyanomethyl)amine Benzyl ¹H-NMR: 4H (s), 2H (s); MS: m/z 185 N/A
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine 4-Methylphenyl ¹H-NMR: δ 2.32 (s, 3H); MS: m/z 185 90%
N,N-bis(cyanomethyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-Dichlorophenoxy-butyl Molecular formula: C₁₄H₁₃N₃O₂Cl₂; MW: 326.178 N/A
Target Compound 4-Methoxybenzamide Inferred: ¹H-NMR: δ 3.8–3.9 (s, OCH₃), 4.1–4.3 (s, CH₂CN) N/A N/A
  • Electron-donating vs. electron-withdrawing groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor the formation of N,N-bis(cyanomethyl)amines in high yields (up to 90%), while electron-withdrawing groups (e.g., nitro) lead to Strecker adducts (cyanomethylamines) instead .
  • Steric effects : Bulky substituents (e.g., benzhydryl) reduce reaction efficiency due to steric hindrance, as seen in lower yields for N-benzhydryl derivatives .

Physicochemical and Spectral Properties

  • NMR trends: Cyanomethyl protons (CH₂CN) typically resonate as singlets at δ 4.1–4.3 in ¹H-NMR, while methoxy groups appear as singlets near δ 3.8–3.9 .
  • Mass spectrometry : Molecular ion peaks (M⁺ or M⁺−H) align with calculated masses (e.g., m/z 185 for methylphenyl derivatives) .
  • Thermal stability : Methoxy-substituted benzamides exhibit higher melting points compared to aliphatic analogs (e.g., N-cyclohexyl derivatives are oil-like, while N-(4-methylphenyl) analogs are solids) .

Research Findings and Implications

Reaction selectivity: The methoxy group’s electron-donating nature enhances the nucleophilicity of intermediate amines, promoting bis(cyanomethyl)amine formation over Strecker products .

Catalytic efficiency : Copper-based catalysts enable selective C–N bond formation, with Cu(OTf)₂ stabilizing imine intermediates and CuCl facilitating cyanide transfer .

Data Tables

Table 2. Spectral Data for Key Analogs

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine 2.32 (s, CH₃), 4.18 (s, CH₂CN) 20.5 (CH₃), 41.3 (CH₂CN) 185
N-Cyclohexyl-N,N-bis(cyanomethyl)amine 1H (m, cyclohexyl), 4H (s, CH₂CN) 24.8–60.3 (cyclohexyl) 151

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